2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide

Lipophilicity profiling Drug-likeness screening ADME prediction

2-(2,4-Dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide (CAS 891632‑80‑7), also named 1-(2-(2,4‑dimethylphenoxy)acetyl)-4-(4‑nitrophenyl) thiosemicarbazide , is a synthetic thiosemicarbazide derivative with the molecular formula C₁₇H₁₈N₄O₄S and a molecular weight of 374.41 g mol⁻¹. The compound belongs to the phenoxyacetylthiosemicarbazide class, which has been investigated for anticancer, antibacterial, and α‑glucosidase inhibitory activities.

Molecular Formula C17H18N4O4S
Molecular Weight 374.42
CAS No. 891632-80-7
Cat. No. B2871320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide
CAS891632-80-7
Molecular FormulaC17H18N4O4S
Molecular Weight374.42
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C17H18N4O4S/c1-11-3-8-15(12(2)9-11)25-10-16(22)19-20-17(26)18-13-4-6-14(7-5-13)21(23)24/h3-9H,10H2,1-2H3,(H,19,22)(H2,18,20,26)
InChIKeyFDAKMRRIGCZIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide (CAS 891632-80-7): Structural Identity and Compound Class for Procurement Screening


2-(2,4-Dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide (CAS 891632‑80‑7), also named 1-(2-(2,4‑dimethylphenoxy)acetyl)-4-(4‑nitrophenyl) thiosemicarbazide , is a synthetic thiosemicarbazide derivative with the molecular formula C₁₇H₁₈N₄O₄S and a molecular weight of 374.41 g mol⁻¹ . The compound belongs to the phenoxyacetylthiosemicarbazide class, which has been investigated for anticancer, antibacterial, and α‑glucosidase inhibitory activities [1]. Its structure incorporates a 2,4‑dimethylphenoxyacetyl moiety linked via a thiosemicarbazide bridge to a 4‑nitrophenyl group, a combination that endows the molecule with distinct electronic and hydrogen‑bonding properties relevant to medicinal chemistry and agrochemical intermediate applications [2].

Why Generic Substitution Fails for 2-(2,4-Dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide (891632-80-7) in Thiosemicarbazide Procurement


Thiosemicarbazide derivatives cannot be simply interchanged because subtle modifications to the aryl substituents and the acyl linker profoundly alter lipophilicity, plasma‑protein binding, and biological target engagement [1]. In a systematic chromatographic study of 1‑aryl‑4‑(phenoxy)acetylthiosemicarbazides, the nitro‑substituted derivative (compound 16) was a consistent outlier in lipophilicity correlations, exhibiting anomalously low log kw on IAM and cholesterol stationary phases compared to halogenated or unsubstituted analogs [1]. This chromatographic behaviour directly reflects differences in hydrogen‑bonding capacity and membrane‑partitioning properties that cannot be predicted from structurally similar compounds lacking the electron‑withdrawing 4‑nitrophenyl group. Consequently, procurement decisions that treat this compound as interchangeable with unsubstituted phenyl or methoxyphenyl thiosemicarbazide analogs risk selecting a molecule with fundamentally different pharmacokinetic and target‑binding profiles.

Quantitative Differentiation Evidence for 2-(2,4-Dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide (891632-80-7) Against Closest Analogs


Lipophilicity and Biomimetic Chromatographic Behaviour Differentiates the 4‑Nitrophenyl Derivative from Halogenated and Unsubstituted Analogues

In a series of 1‑aryl‑4‑(phenoxy)acetylthiosemicarbazides evaluated by RP‑HPLC across C‑18, IAM, cholesterol, HSA, and AGP stationary phases, the nitro‑substituted member (compound 16) stood as a statistical outlier in multiple lipophilicity correlations. It displayed disproportionately low log kw on IAM and cholesterol phases relative to its C‑18 log kw, deviating from the linear relationships that held for fluoro‑, chloro‑, bromo‑, iodo‑, and unsubstituted phenyl analogues [1]. The percentage plasma‑protein binding to AGP was the lowest among all tested derivatives for the 4‑nitro compound [1].

Lipophilicity profiling Drug-likeness screening ADME prediction

Antibacterial Activity of 4‑Nitrophenyl‑Containing Thiosemicarbazides Against Gram‑Positive Cocci Benchmarked Against Other Substituents

A series of thiosemicarbazide derivatives bearing a 4‑nitrophenyl group was evaluated for antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus mutans, and Streptococcus sanguinis. Derivatives containing a 2‑chlorophenyl substituent at position 4 of the thiosemicarbazide chain (compounds 6‑8) exhibited MIC values as low as 7.81 µg mL⁻¹ against S. mutans [1]. In contrast, compounds carrying an unsubstituted phenyl or aliphatic group at the same position showed substantially weaker antibacterial effects [1].

Antibacterial screening Gram-positive pathogens SAR analysis

Antiproliferative Activity of 4‑Nitrophenyl Thiosemicarbazides in A549, HepG2, and MCF‑7 Cancer Cell Lines

Among nine structurally varied thiosemicarbazide derivatives with a 4‑nitrophenyl group, compounds 1 and 4 significantly inhibited cell division in A549 (lung), HepG2 (liver), and MCF‑7 (breast) cancer cell lines, whereas other derivatives showed only moderate cytotoxicity with favourable therapeutic safety in vitro [1]. The most potent antiproliferative activity was associated with specific substituent combinations on the thiosemicarbazide scaffold [1].

Anticancer screening Cytotoxicity profiling MTT assay

α‑Glucosidase Inhibitory Potential Predicted by PASS and Confirmed In Vitro for 4‑Nitrophenyl Thiosemicarbazides

PASS software predicted that newly synthesized 4‑nitrophenyl thiosemicarbazide derivatives possess α‑glucosidase inhibitory activity, a prediction subsequently confirmed by in vitro enzymatic assays [1]. Molecular docking revealed that these compounds bind to the glucose‑binding site of α‑glucosidase with a binding mode analogous to glucose itself, suggesting competitive inhibition [1]. This multi‑target profile distinguishes the 4‑nitrophenyl series from thiosemicarbazides lacking the nitro group, which were not reported to exhibit α‑glucosidase activity [1].

α‑Glucosidase inhibition Antidiabetic screening Molecular docking

Crystal Structure of a Close Structural Analogue Reveals Intramolecular Hydrogen‑Bonding Network Unique to the 4‑Nitrophenyl‑Thiourea Motif

The crystal structure of N‑(2,4‑dichlorophenoxyacetyl)‑N′‑(4‑nitrophenyl)thiourea, a close analogue of the target compound, revealed two intramolecular N–H···O hydrogen bonds and one C–H···S interaction that stabilize a specific conformation [1]. This hydrogen‑bonding network, facilitated by the electron‑withdrawing 4‑nitro group, is absent in thiosemicarbazides carrying electron‑donating substituents (e.g., methoxy, methyl) at the same position [1].

X‑ray crystallography Conformational analysis Structure‑based design

Plasma–Protein Binding Profile of Nitro‑Substituted Phenoxyacetylthiosemicarbazides vs. Halogenated Analogues

Across a series of 17 phenoxyacetylthiosemicarbazide derivatives, the 4‑nitrophenyl compound exhibited the lowest percentage plasma–protein binding to α₁‑acid glycoprotein (AGP), approximately 70%, compared to 75‑91% for fluoro‑, chloro‑, bromo‑, and iodo‑substituted analogues [1]. In contrast, binding to human serum albumin (HSA) exceeded 93.5% for all derivatives, with the highest values (>99%) observed for bromo‑, iodo‑, and dichloro‑substituted compounds [1]. The lower AGP binding of the nitro derivative implies a higher free drug fraction available for tissue distribution and target engagement [1].

Plasma–protein binding Pharmacokinetic profiling Free drug fraction

Optimal Application Scenarios for 2-(2,4-Dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide (891632-80-7) Based on Differentiation Evidence


Multi‑Target Drug‑Discovery Screening for Concurrent Antibacterial, Anticancer, and Antidiabetic (α‑Glucosidase) Activity

The 4‑nitrophenyl‑thiosemicarbazide scaffold has been validated as a multi‑target pharmacophore with demonstrated antibacterial activity against Gram‑positive cocci (MIC as low as 7.81 µg mL⁻¹ for optimized derivatives), antiproliferative effects in A549, HepG2, and MCF‑7 cancer cell lines, and α‑glucosidase inhibitory activity predicted in silico and confirmed in vitro . The target compound, bearing the additional 2,4‑dimethylphenoxyacetyl moiety, is an ideal candidate for phenotypic screening cascades that aim to identify single‑molecule agents addressing the triad of infection, cancer, and metabolic dysregulation.

ADME Lead‑Optimisation Programmes Requiring Modulated Plasma–Protein Binding

The 4‑nitrophenyl derivative exhibits the lowest AGP binding (~70%) among 17 structurally related phenoxyacetylthiosemicarbazides, while maintaining >93.5% HSA binding . This profile makes it particularly suitable for optimisation programmes where reducing AGP‑mediated sequestration is desired—for instance, to increase free drug fraction in inflamed tissues where AGP is an acute‑phase protein—without compromising the HSA‑mediated circulatory half‑life .

Conformational Analysis and Structure‑Based Drug Design Leveraging Intramolecular Hydrogen Bonding

X‑ray crystallographic data for a close analogue, N‑(2,4‑dichlorophenoxyacetyl)‑N′‑(4‑nitrophenyl)thiourea, confirms a defined network of two N–H···O and one C–H···S intramolecular hydrogen bonds that rigidify the molecular conformation . The target compound is predicted to adopt an analogous hydrogen‑bonding pattern due to the identical 4‑nitrophenyl‑thiourea motif. This conformational pre‑organisation can be exploited in structure‑based drug design by providing a well‑defined pharmacophoric geometry for docking studies and scaffold‑hopping exercises .

Agrochemical Intermediate Research for Nitro‑Containing Pesticide or Herbicide Analogues

The 2,4‑dimethylphenoxy group is structurally related to the herbicidal auxin 2,4‑D (2,4‑dichlorophenoxyacetic acid) , while the 4‑nitrophenyl and thiosemicarbazide functionalities are recognised pharmacophores in antifungal and antibacterial agrochemicals [1]. The target compound thus represents a chimeric intermediate suitable for derivatisation into novel pesticide candidates that combine auxinic and antimicrobial modes of action, a strategy relevant to resistance‑management programmes.

Quote Request

Request a Quote for 2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.